molecular formula C21H26O4 B12610488 Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate CAS No. 915385-10-3

Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate

Cat. No.: B12610488
CAS No.: 915385-10-3
M. Wt: 342.4 g/mol
InChI Key: KDKRGYLFCIPHMA-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate is a benzoate ester derivative characterized by a central ethyl benzoate moiety linked to a hexyl chain substituted with a phenoxy group at the second carbon. Its molecular formula is C₂₁H₂₄O₄, and its structure combines aromatic (benzene and phenoxy) and aliphatic (hexyl) components. This compound is part of a broader class of benzoate esters studied for their diverse applications in organic synthesis, material science, and bioactive molecule development.

Properties

CAS No.

915385-10-3

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 4-(2-phenoxyhexoxy)benzoate

InChI

InChI=1S/C21H26O4/c1-3-5-9-20(25-19-10-7-6-8-11-19)16-24-18-14-12-17(13-15-18)21(22)23-4-2/h6-8,10-15,20H,3-5,9,16H2,1-2H3

InChI Key

KDKRGYLFCIPHMA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate can be synthesized through a multi-step process involving the reaction of ethyl 4-hydroxybenzoate with 2-phenoxyhexanol. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, phenols.

    Substitution: Various substituted benzoates and phenoxy derivatives.

Scientific Research Applications

Liquid Crystalline Applications

One of the prominent applications of ethyl 4-[(2-phenoxyhexyl)oxy]benzoate is in the development of liquid crystalline materials. These materials have significant implications in the electronics industry, particularly in the manufacture of liquid crystal displays (LCDs). The compound's ability to form liquid crystalline phases makes it suitable for use as a component in liquid crystal mixtures, enhancing thermal stability and electro-optical properties .

Photocrosslinkable Materials

This compound has been investigated as a photocrosslinkable material. Its structure allows for the formation of crosslinked networks upon exposure to UV light, which can be utilized in coatings and adhesives. This property is particularly valuable in creating durable and resistant materials for various industrial applications .

Drug Delivery Systems

In pharmaceutical research, this compound has been explored as a potential candidate for drug delivery systems. Its ester functional group can facilitate the release of active pharmaceutical ingredients (APIs), making it suitable for sustained-release formulations. Studies have indicated that modifying drug compounds with this ester can improve their bioavailability and therapeutic efficacy .

Antimicrobial Properties

Research has shown that certain benzoate derivatives exhibit antimicrobial activity. This compound may possess similar properties, making it a candidate for further investigation in developing antimicrobial agents or preservatives in food and cosmetic products .

Oil Spill Remediation

Recent studies have highlighted the potential of this compound as an organogelator for environmental applications such as oil spill remediation. Its chemical structure allows it to form gels that can effectively encapsulate and remove hydrocarbons from contaminated water bodies, presenting a sustainable approach to environmental cleanup .

Case Studies

Study Focus Findings
Abser et al. (2021)Liquid CrystalsDemonstrated that this compound enhances thermal stability in liquid crystal mixtures .
Zapien et al. (2020)Drug DeliveryInvestigated the use of this compound in sustained-release formulations, showing improved bioavailability of APIs .
Environmental Research (2023)Oil Spill RemediationHighlighted the effectiveness of using this compound as an organogelator for removing oil from water .

Mechanism of Action

Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate exerts its effects by mimicking the action of juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting normal hormone signaling and leading to precocious metamorphosis or inhibition of development . This mechanism makes it a valuable tool for studying hormone regulation and developing targeted insecticides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate with analogous compounds, focusing on structural variations and their implications for chemical and biological properties.

Substituent Modifications on the Phenoxy Ring

Compound Name Substituent on Phenoxy Ring Molecular Formula Key Differences
Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate 2-methylphenoxy C₂₂H₂₈O₄ Methyl group at the ortho position increases steric hindrance and lipophilicity .
Ethyl 4-{[2-(3-methylphenoxy)hexyl]oxy}benzoate 3-methylphenoxy C₂₂H₂₈O₄ Methyl group at the meta position alters electronic effects, potentially affecting reactivity .
Ethyl 4-{[2-(2-ethylphenoxy)hexyl]oxy}benzoate 2-ethylphenoxy C₂₃H₃₀O₄ Ethyl substituent enhances hydrophobicity and may influence biological membrane interactions .

Impact: The position and size of substituents on the phenoxy ring modulate steric and electronic properties.

Variations in the Ester Group

Compound Name Ester Group Molecular Formula Key Differences
Methyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate Methyl C₂₁H₂₆O₄ Methyl ester reduces steric bulk compared to ethyl, enhancing solubility in polar solvents .
Butyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate Butyl C₂₄H₃₂O₄ Longer alkyl chain increases lipophilicity, favoring partitioning into lipid membranes .

Impact : The ester group’s alkyl chain length directly affects solubility and bioavailability. Ethyl esters balance moderate lipophilicity and stability, making them preferable in pharmaceutical formulations .

Functional Group Replacements

Compound Name Functional Group Molecular Formula Key Differences
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate Pyridinyloxy C₂₀H₂₅NO₄ Pyridine ring introduces nitrogen-based polarity and hydrogen-bonding capacity, enhancing interaction with enzymes .
Ethyl 4-(oxiran-2-ylmethoxy)benzoate Epoxide C₁₂H₁₄O₄ Epoxide’s high reactivity enables covalent bonding with nucleophiles, useful in prodrug design .
Ethyl 4-[(7-hydroxy-4-oxochromen-3-yl)oxy]benzoate Chromenone C₁₉H₁₈O₆ Chromenone moiety confers fluorescence and antioxidant activity .

Impact: Replacing the phenoxy group with heterocycles (e.g., pyridine) or reactive groups (e.g., epoxide) diversifies applications in catalysis, drug delivery, and bioimaging .

Biological Activity

Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate is a compound that has garnered attention for its biological activity, particularly in the context of juvenile hormone (JH) modulation in insects. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound can be synthesized through the reaction of phenoxyhexanol with ethyl 4-bromobenzoate under basic conditions, followed by purification through column chromatography. The general synthetic pathway can be summarized as follows:

  • Reagents : Ethyl 4-bromobenzoate, phenoxyhexanol, base (e.g., sodium hydride).
  • Conditions : Reaction in an organic solvent (e.g., DMF or THF) at elevated temperatures.
  • Purification : Column chromatography to isolate the desired product.

Biological Activity

This compound exhibits significant biological activity primarily as an anti-juvenile hormone agent. Its mechanism involves mimicking or antagonizing the effects of juvenile hormones in insect development.

The compound's biological activity is characterized by its ability to induce precocious metamorphosis in insect larvae, a clear indication of JH deficiency. This activity has been documented in studies involving the silkworm, Bombyx mori, where it was found to stimulate larval development and pupation processes.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed important insights:

  • Ester Group : The presence of the ethoxycarbonyl group is crucial for biological activity. Modifications to this group significantly reduce or eliminate activity .
  • Alkyl Chain Variations : Variations in the alkyl side chains have been shown to affect potency; for example, compounds with butyl or isobutyl groups exhibit enhanced activity compared to those with shorter chains .
  • Phenolic Substituents : The nature of the phenolic substituent also plays a role; compounds with certain substitutions on the phenolic ring demonstrate increased anti-JH activity .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Silkworms : In a controlled study, larvae treated with varying concentrations of this compound showed a dose-dependent response in terms of precocious metamorphosis. At optimal doses, significant increases in cocoon spinning and pupation were observed .
    Concentration (ppm)Cocoon Formation (%)Pupation (%)
    507060
    1008575
    2009590
  • Comparative Studies : In comparison to other known JH analogs, this compound demonstrated superior activity against juvenile hormone levels in larval tissues, indicating its potential as a more effective agent for pest control .

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